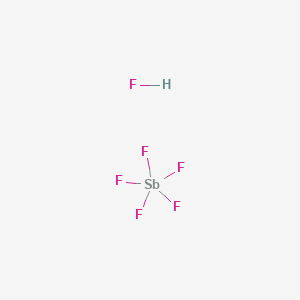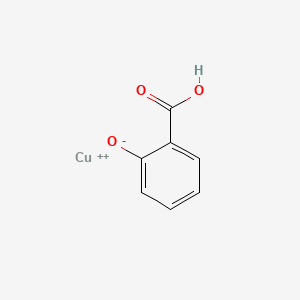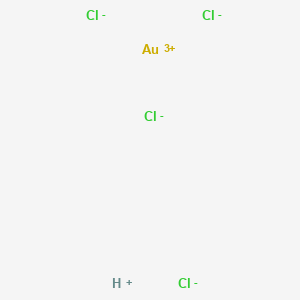
IRON II TRIS(1,10-PHENANTHROLINE) HEXAFLUOROPHOSPHATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IRON II TRIS(1,10-PHENANTHROLINE) HEXAFLUOROPHOSPHATE is a coordination complex with the empirical formula C36H24F12FeN6P2. It is known for its vibrant red color and is often used in various analytical and electrochemical applications. The compound consists of an iron(II) ion coordinated to three 1,10-phenanthroline ligands, with hexafluorophosphate acting as the counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IRON II TRIS(1,10-PHENANTHROLINE) HEXAFLUOROPHOSPHATE typically involves the reaction of iron(II) sulfate with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out in an aqueous medium, and the product is precipitated out by the addition of a suitable solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
IRON II TRIS(1,10-PHENANTHROLINE) HEXAFLUOROPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can also participate in reduction reactions, reverting iron(III) back to iron(II).
Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium dithionite for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(II) center results in the formation of iron(III) complexes, while reduction leads to the regeneration of the iron(II) complex .
Aplicaciones Científicas De Investigación
IRON II TRIS(1,10-PHENANTHROLINE) HEXAFLUOROPHOSPHATE has a wide range of applications in scientific research:
Analytical Chemistry: Used as a redox indicator and in colorimetric assays for the detection of iron.
Electrochemistry: Employed in studies of electron transfer processes and as a model compound for redox reactions.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe for studying biological redox processes.
Industry: Utilized in the development of sensors and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which IRON II TRIS(1,10-PHENANTHROLINE) HEXAFLUOROPHOSPHATE exerts its effects involves the coordination of the iron(II) center to the 1,10-phenanthroline ligands. This coordination stabilizes the iron(II) ion and facilitates electron transfer processes. The compound can undergo reversible oxidation and reduction, making it useful in redox chemistry. The molecular targets and pathways involved include interactions with other metal ions and redox-active species .
Comparación Con Compuestos Similares
Similar Compounds
IRON II TRIS(2,2’-BIPYRIDINE) HEXAFLUOROPHOSPHATE: Similar in structure but uses 2,2’-bipyridine as the ligand.
IRON II TRIS(1,10-PHENANTHROLINE) CHLORIDE: Uses chloride as the counterion instead of hexafluorophosphate.
Uniqueness
IRON II TRIS(1,10-PHENANTHROLINE) HEXAFLUOROPHOSPHATE is unique due to its specific ligand and counterion combination, which imparts distinct electrochemical properties and stability. The hexafluorophosphate counterion enhances the solubility and stability of the complex in various solvents, making it more versatile for different applications .
Propiedades
Número CAS |
17112-07-1 |
|---|---|
Fórmula molecular |
C36H24F12FeN6P2 |
Peso molecular |
886.39 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)





